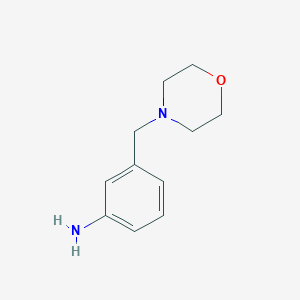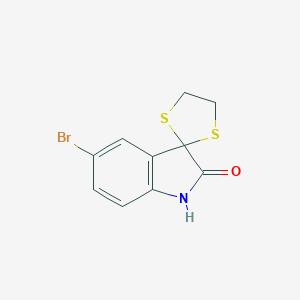
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a propiophenone group, which is a type of ketone. The “4’-methoxy” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the 1,3-dioxane ring and the propiophenone group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms, which could potentially create some interesting 3D conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, its solubility would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Organic Chemistry - Synthesis of Dioxanones and Their Claisen-Schmidt Reactions
Summary of the Application
This research involves the first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions . These compounds are simple precursors for accessing carbohydrate structures .
Methods of Application or Experimental Procedures
Three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .
Results or Outcomes
The method developed for in situ generation of 1,3-dioxan-5-one derivatives resulted in high yields of the respective bischalcones 3 . This method provides a more efficient and direct approach to synthesizing these compounds, which are important for accessing carbohydrate structures .
Organic Chemistry - Synthesis of Aniline Derivatives
Summary of the Application
This research involves the synthesis of “3-(1,3-Dioxan-2-yl)aniline”, a unique chemical compound used in various organic chemistry applications . These compounds are often used as building blocks in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of synthesis for “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are typically synthesized through various organic reactions, including nucleophilic substitution, reduction, and coupling reactions .
Results or Outcomes
The specific results or outcomes for the synthesis of “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are often used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
121789-38-6 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

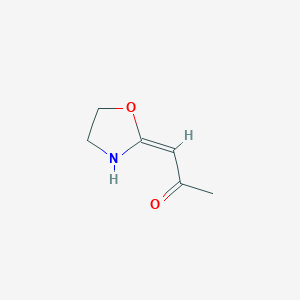
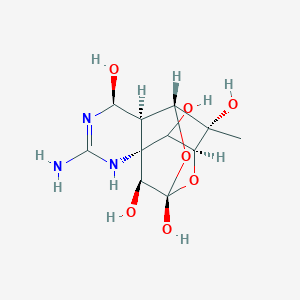
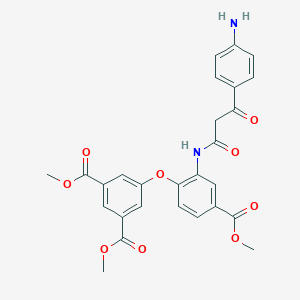

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)






